molecular formula C24H17BrO6 B14156746 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate CAS No. 637750-00-6

3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

Cat. No.: B14156746
CAS No.: 637750-00-6
M. Wt: 481.3 g/mol
InChI Key: ZULQZYOTHNPLRF-UHFFFAOYSA-N
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Description

3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is a complex organic compound that features a chromenone core structure with various substituents, including a bromophenoxy group, a methoxybenzoate ester, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate typically involves multiple steps, starting with the preparation of the chromenone core. The key steps include:

    Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenoxy Group: This step involves the nucleophilic substitution of a bromophenol derivative onto the chromenone core.

    Esterification with 4-methoxybenzoic Acid: The final step involves the esterification of the chromenone derivative with 4-methoxybenzoic acid under acidic conditions, typically using a catalyst like sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory or anticancer agents.

    Materials Science: Its unique chemical properties may be exploited in the development of new materials, such as organic semiconductors or photonic devices.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
  • 3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
  • 3-(2-iodophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

Uniqueness

The presence of the bromophenoxy group in 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This distinguishes it from similar compounds with different halogen substituents.

Properties

CAS No.

637750-00-6

Molecular Formula

C24H17BrO6

Molecular Weight

481.3 g/mol

IUPAC Name

[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl] 4-methoxybenzoate

InChI

InChI=1S/C24H17BrO6/c1-14-23(31-20-6-4-3-5-19(20)25)22(26)18-12-11-17(13-21(18)29-14)30-24(27)15-7-9-16(28-2)10-8-15/h3-13H,1-2H3

InChI Key

ZULQZYOTHNPLRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)OC4=CC=CC=C4Br

Origin of Product

United States

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